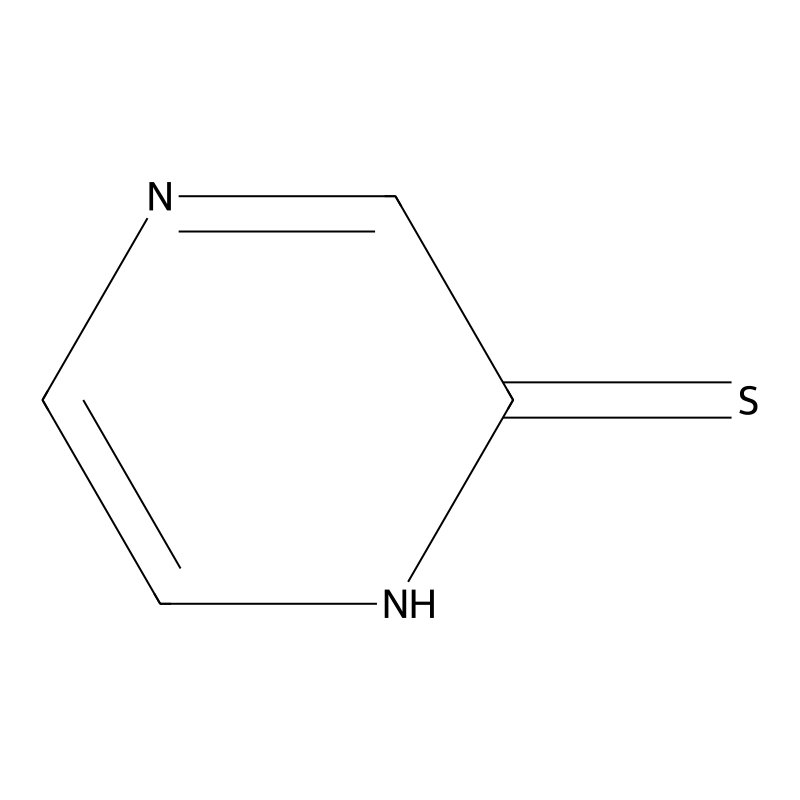

2-Mercaptopyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Crystal Engineering:

2-Mercaptopyrazine exhibits interesting crystal packing properties due to the presence of both hydrogen bond donor (N-H) and acceptor (S) groups within its structure. Research suggests that it can form hydrogen bonds with other molecules, leading to the formation of supramolecular assemblies with specific architectures. This property makes 2-Mercaptopyrazine a potential building block for the design of functional materials with tailored properties, such as porous materials for gas storage or separation [].

Synthesis of Functional Molecules:

The thiol group (S-H) in 2-Mercaptopyrazine can participate in various chemical reactions, making it a versatile building block for the synthesis of diverse functional molecules. Researchers have explored its use in the synthesis of heterocycles, which are organic compounds containing different types of atoms in their rings. Additionally, 2-Mercaptopyrazine can be used as a precursor for the preparation of other sulfur-containing compounds, such as thioethers and disulfides, which can find applications in various fields like pharmaceuticals and materials science [].

Potential Biological Applications:

Preliminary studies suggest that 2-Mercaptopyrazine may possess some biological activities. Its structural similarity to certain known biologically active compounds has prompted researchers to investigate its potential as an anti-microbial agent or as a precursor for the development of new drugs []. However, further research is necessary to fully understand its biological properties and potential applications.

2-Mercaptopyrazine, also known as 2-mercaptopyridine, is a heterocyclic compound characterized by the presence of a thiol (-SH) group attached to the second carbon of a pyrazine ring. Its molecular formula is C4H4N2S, and it exhibits a unique structure that contributes to its diverse chemical properties. The compound is notable for its ability to form stable complexes with various metals, making it significant in coordination chemistry.

There is no documented information on the specific mechanism of action of 2-mercaptopyrazine in biological systems.

- Skin and eye irritation: The thiol group can react with skin and eye tissues, causing irritation [4].

- Unpleasant odor: Thiol groups are often associated with unpleasant odors [4].

Citation:

Additional Considerations:

- As with any new compound, proper safety protocols should be followed when handling 2-mercap

- Protonation and Deprotonation: In acidic conditions, the thiol group can be protonated, while in alkaline environments, it can undergo deprotonation. This behavior is influenced by the surrounding environment and the presence of other functional groups.

- Nitrosation: The compound reacts rapidly with nitrous acid in mildly acidic aqueous solutions to form unstable S-nitroso derivatives. This reaction pathway highlights its potential as a precursor for various nitrogen-containing compounds .

- Metal Complexation: 2-Mercaptopyrazine readily forms complexes with transition metals, which can alter its reactivity and stability. For instance, it has been shown to react with iridium complexes to produce iridium(III)-metallacycles in good yields .

The biological activity of 2-mercaptopyrazine includes:

- Antimicrobial Properties: Studies have indicated that 2-mercaptopyrazine exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in medicinal chemistry.

- Fluorescence Quenching: The compound acts as a fluorescence quencher due to its ability to interact with excited states of fluorophores, which has implications in biochemical sensing applications .

Several methods are available for synthesizing 2-mercaptopyrazine:

- Direct Thiolation: The reaction of pyrazine with hydrogen sulfide or thiolates under specific conditions can yield 2-mercaptopyrazine.

- Nucleophilic Substitution: Starting from halogenated pyrazines, nucleophilic substitution reactions can introduce the thiol group at the desired position.

- Tautomerization: The compound can also be synthesized through tautomerization processes involving related sulfur-containing heterocycles.

2-Mercaptopyrazine has several applications across various fields:

- Coordination Chemistry: Its ability to form stable metal complexes makes it useful in catalysis and materials science.

- Analytical Chemistry: The compound is employed as a reagent in analytical techniques due to its reactivity and ability to form colored complexes.

- Pharmaceuticals: Its biological properties suggest potential applications in drug development and as an antimicrobial agent.

Interaction studies have focused on how 2-mercaptopyrazine interacts with various metal ions and other compounds. Key findings include:

- Metal Ion Coordination: The compound effectively coordinates with metal ions such as iron and iridium, influencing their reactivity and stability .

- Proton Transfer Dynamics: Studies have shown that the proton transfer processes involving 2-mercaptopyrazine are influenced by environmental factors such as pH and the presence of other ligands .

Several compounds share structural similarities with 2-mercaptopyrazine. Below is a comparison highlighting their uniqueness:

Physical Properties

2-Mercaptopyrazine is a yellow crystalline solid with the following physical characteristics:

The compound’s low water solubility contrasts with its miscibility in polar aprotic solvents, facilitating its use in synthetic applications.

Spectroscopic Characteristics

- 1H NMR (400 MHz, DMSO-$$ d_6 $$): δ 14.32 (s, 1H, S-H), 8.52 (d, $$ J = 1.4 \, \text{Hz} $$, 1H), 7.79 (d, $$ J = 4.0 \, \text{Hz} $$, 1H), 7.64–7.53 (m, 1H). The downfield shift of the S-H proton (δ 14.32) confirms the thione tautomer’s dominance in solution.

- IR Spectroscopy: Stretching vibrations for C-S (∼650 cm⁻¹) and N-H (∼3200 cm⁻¹) are observed, though specific data for 2-mercaptopyrazine is inferred from analogous thiol-containing compounds.

Molecular Structure and Reactivity

The molecule adopts a planar pyrazine ring with the thione group at position 2. Quantum mechanical calculations suggest that the thione form ($$ \text{C=S} $$) is stabilized by resonance, favoring aromaticity over the thiol tautomer. This tautomeric equilibrium influences its reactivity, particularly in metal coordination and nucleophilic substitution reactions. The compound’s pKa (unreported) is expected to be near 7–9 based on analogous pyrazinethiols, enabling deprotonation under basic conditions to form thiolate ligands.

Synthesis and Production

Laboratory-Scale Methods

- Cyclocondensation Reactions:

A common route involves the reaction of α,β-unsaturated ketones with thiourea under microwave irradiation, though this method is more frequently applied to pyridine analogs. For pyrazine systems, cyclization of dinitriles with hydrogen sulfide may yield 2-mercaptopyrazine derivatives. - Halogen Displacement:

Reacting 2-chloropyrazine with sodium hydrosulfide ($$ \text{NaSH} $$) in ethanol at elevated temperatures (80–100 °C) provides moderate yields. This method parallels the synthesis of 2-mercaptopyridine.

Industrial Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method involves catalytic sulfurization of pyrazine derivatives using $$ \text{H}_2\text{S} $$ gas in the presence of transition metal catalysts (e.g., nickel or cobalt). Continuous-flow reactors improve yield (∼75%) and reduce byproduct formation.

Applications

Coordination Chemistry

2-Mercaptopyrazine serves as a versatile ligand in constructing polynuclear metal clusters. For example, solvothermal reactions with copper(I) halides yield coordination polymers such as $$ [\text{Cu}4(\text{pzt})3\text{Br}]_n $$ (pzt = pyrazine-2-thiolate), which exhibit:

| Property | Description | Reference |

|---|---|---|

| Photoluminescence | Temperature-dependent emission (λ = 450–600 nm) | |

| Photoconductivity | Visible-light-induced photocurrent response |

These materials are investigated for optoelectronic devices and photocatalytic systems.

Organic Synthesis

- Heterocycle Functionalization: The thiol group undergoes alkylation and acylation to produce sulfides and thioesters, intermediates in pharmaceutical synthesis.

- Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides yield biaryl sulfides, useful in agrochemicals.

Materials Science

2-Mercaptopyrazine derivatives are incorporated into:

XLogP3

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant